molecular formula C12H19ClFN5 B12231669 N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12231669
M. Wt: 287.76 g/mol
InChI Key: XXOPYRBKLCQVNF-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by its unique structure, which includes both dimethyl and fluoroethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF as a base and solvent . The reaction conditions often require controlled temperatures and specific molar ratios to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Its unique structure allows it to interact with enzymes, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride stands out due to its combination of dimethyl and fluoroethyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-9-6-11(17(3)15-9)7-14-12-8-18(5-4-13)16-10(12)2;/h6,8,14H,4-5,7H2,1-3H3;1H

InChI Key

XXOPYRBKLCQVNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CN(N=C2C)CCF)C.Cl

Origin of Product

United States

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